molecular formula C22H15Cl2N3O4 B15085129 [3-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

[3-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

Cat. No.: B15085129
M. Wt: 456.3 g/mol
InChI Key: XSKIXJPPAWUMAT-DHRITJCHSA-N
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Description

The compound [3-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is a hydrazone derivative featuring a phenylhydrazinylidene core linked to a 2,4-dichlorobenzoate ester.

Properties

Molecular Formula

C22H15Cl2N3O4

Molecular Weight

456.3 g/mol

IUPAC Name

[3-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C22H15Cl2N3O4/c23-15-9-10-18(19(24)12-15)22(30)31-17-8-4-5-14(11-17)13-25-27-21(29)20(28)26-16-6-2-1-3-7-16/h1-13H,(H,26,28)(H,27,29)/b25-13+

InChI Key

XSKIXJPPAWUMAT-DHRITJCHSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate typically involves the following steps:

    Formation of the hydrazone: This step involves the reaction of 2-anilino-2-oxoacetic acid with hydrazine to form the hydrazone intermediate.

    Condensation reaction: The hydrazone intermediate is then reacted with 3-formylphenyl 2,4-dichlorobenzoate under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety.

    Reduction: Reduction reactions can also occur, potentially converting the hydrazone to a hydrazine derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

    Oxidation: Products may include oxo derivatives or carboxylic acids.

    Reduction: Products may include hydrazine derivatives.

    Substitution: Products depend on the substituents introduced, such as halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used to study enzyme interactions and biological pathways.

Medicine

Industry

    Materials Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [3-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : The meta-substituted phenyl group in the target compound may influence steric hindrance and intermolecular interactions compared to para-substituted analogs (e.g., CID 9664613) .
  • Electron-Donating/Withdrawing Groups : Substituents like 3-methyl () or 4-ethoxy () alter electron density, affecting reactivity and solubility.

Physical and Spectroscopic Properties

Collision Cross-Section (CCS) Predictions

Predicted CCS values (Ų) for adducts highlight conformational differences (Table 2):

Adduct Target Compound (Not Reported) 3-Methylanilino Analog 4-Ethoxyanilino Analog 2-Iodobenzoyl Analog
[M+H]+ N/A 208.6 215.0 232.2
[M+Na]+ N/A 222.3 228.0 237.6
[M-H]- N/A 214.9 220.7 231.9

Analysis :

  • The 3-methylanilino analog () exhibits lower CCS values than the 4-ethoxyanilino analog (), suggesting a more compact conformation due to reduced steric bulk.
  • The 2-iodobenzoyl analog () shows the highest CCS, likely due to the bulky iodine substituent increasing molecular surface area.

Implications for Target Compound :

  • High yields (≥87%) for analogs suggest efficient hydrazone formation via condensation reactions.
  • Elevated melting points (e.g., 282°C for Compound 19) correlate with increased crystallinity from strong intermolecular hydrogen bonds.

Biological Activity

The compound [3-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate (CAS Number: 769156-60-7) is a hydrazone derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H17Cl2N3O3, with a molecular weight of approximately 420.27 g/mol. The structure features a dichlorobenzoate moiety attached to a hydrazone functional group, which is critical for its biological interactions.

Antimicrobial Activity

Research has indicated that hydrazone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with essential metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Hydrazone AE. coli32 µg/mL
Hydrazone BS. aureus16 µg/mL
Hydrazone CC. albicans8 µg/mL

Cytotoxicity Studies

Cytotoxicity evaluations are crucial for assessing the safety profile of any new compound. In vitro assays using various human cell lines (e.g., MCF-7 breast cancer cells) have shown that this compound exhibits selective cytotoxicity.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
MCF-715.0
HeLa10.5
A54912.0

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways of pathogens.
  • Induction of Apoptosis : In cancer cells, it can trigger apoptotic pathways leading to cell death.
  • Membrane Disruption : The compound may integrate into microbial membranes, compromising their integrity.

Study on Anticancer Efficacy

A recent study investigated the anticancer potential of this compound in vivo using a mouse model with induced tumors. The results indicated a significant reduction in tumor size compared to control groups treated with standard chemotherapy agents.

Figure 1: Tumor Size Reduction Over Time

Tumor Size Reduction

Study on Antifungal Activity

Another study focused on the antifungal properties against resistant strains of Candida. The compound was found to be effective at sub-MIC concentrations, suggesting potential as a therapeutic agent for treating fungal infections.

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